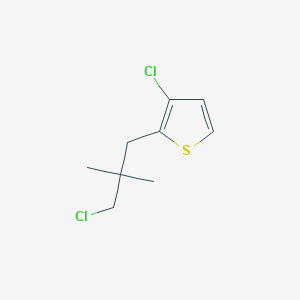
3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a dimethylpropyl group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene typically involves the chlorination of 2-(3-chloro-2,2-dimethylpropyl)thiophene. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or sulfide.
Substitution: Formation of iodinated or other substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of thiophenes with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved may include signal transduction pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2,2-dimethylpropionic acid
- 3-Chloro-2,2-dimethylpropanoyl chloride
- 2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene
Uniqueness
3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H12Cl2S |
|---|---|
Molekulargewicht |
223.16 g/mol |
IUPAC-Name |
3-chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12Cl2S/c1-9(2,6-10)5-8-7(11)3-4-12-8/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
UXIXWSJWCLFQHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(C=CS1)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)
![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)
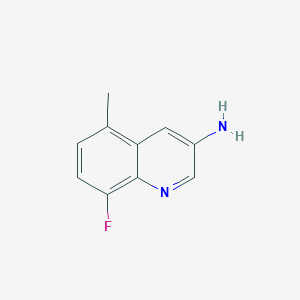
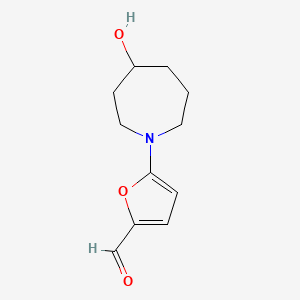
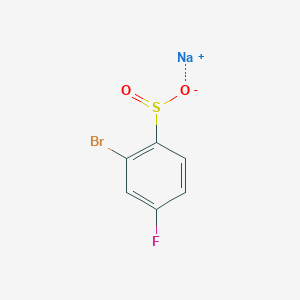
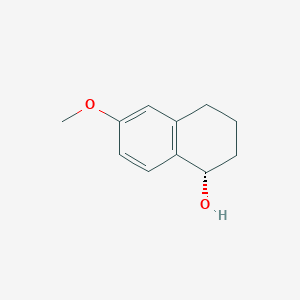
![N-[6-(Aminomethyl)pyridin-2-YL]butanamide](/img/structure/B13170483.png)

![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B13170497.png)

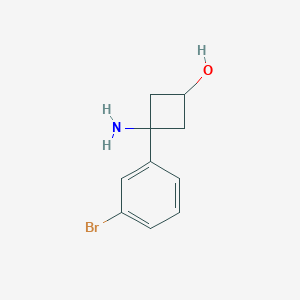
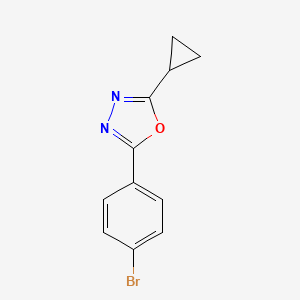
![[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B13170518.png)
![Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate](/img/structure/B13170526.png)
